ethyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate is a versatile chemical compound with the molecular formula C6H7ClN2O4S. This compound is known for its exceptional reactivity, making it a valuable tool in various scientific research applications. It is commonly used in the synthesis of novel molecules and the study of their properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 5-chloro-1H-pyrazole-3-carboxylate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Starting Material: Ethyl 5-chloro-1H-pyrazole-3-carboxylate
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes:
Batch or Continuous Flow Reactors: Depending on the scale of production, either batch or continuous flow reactors are used.
Temperature Control: Maintaining low temperatures to ensure product stability.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamide derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Formation of sulfonamide, sulfonate, or sulfone derivatives.
Reduction Reactions: Formation of sulfonamide derivatives.
Oxidation Reactions: Formation of sulfonic acid derivatives.
Scientific Research Applications
Ethyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules. It is valuable in the development of new synthetic methodologies.
Biology: Employed in the study of enzyme inhibitors and as a precursor for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate involves its reactivity with various nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify biological targets, such as enzymes, by forming covalent bonds with nucleophilic residues. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the biological context.
Comparison with Similar Compounds
Ethyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylate: This compound also contains a pyrazole ring and exhibits similar reactivity but has different substituents that confer unique properties.
Sulfonimidates: These compounds share the sulfonyl functional group and are used as intermediates in the synthesis of other organosulfur compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct reactivity profile and makes it a valuable tool in various research applications.
Properties
IUPAC Name |
ethyl 5-chlorosulfonyl-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O4S/c1-2-13-6(10)4-3-5(9-8-4)14(7,11)12/h3H,2H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSLQVMVVMEJMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1297611-70-1 |
Source
|
Record name | ethyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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